

An In-depth Technical Guide to 3-Methylbenzofuran-2-carbaldehyde

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Compound of Interest

Compound Name: 3-Methylbenzofuran-2-carbaldehyde

Cat. No.: B170273

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzofuran-2-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzofuran class of compounds. Benzofurans are a significant scaffold in medicinal chemistry, with a wide range of derivatives exhibiting potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of **3-Methylbenzofuran-2-carbaldehyde**, covering its chemical identity, synthesis, and the biological potential of its parent class, which suggests avenues for future research and drug development.

Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is crucial for research and development. The IUPAC name for the compound with the common name **3-Methylbenzofuran-2-carbaldehyde** is 3-methyl-1-benzofuran-2-carbaldehyde.^[1] It is registered under the CAS Number 1199-07-1.

A variety of synonyms are used in literature and commercial listings to refer to this compound. These are essential to recognize for comprehensive literature searches and procurement.

Identifier Type	Identifier
IUPAC Name	3-methyl-1-benzofuran-2-carbaldehyde
CAS Number	1199-07-1
Molecular Formula	C ₁₀ H ₈ O ₂
Molecular Weight	160.17 g/mol
Common Synonyms	3-Methyl-benzofuran-2-carbaldehyde, 2-Benzofurancarboxaldehyde, 3-methyl-

Physicochemical Properties

Detailed experimental data for **3-Methylbenzofuran-2-carbaldehyde** is not extensively reported in publicly available literature, which is common for specialized chemical intermediates. The following table summarizes the available computed and basic data.

Property	Value	Source
Molecular Weight	160.17 g/mol	PubChem[1]
Molecular Formula	C ₁₀ H ₈ O ₂	PubChem[1]
XLogP3-AA	2.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Synthesis and Characterization

While a variety of methods exist for the synthesis of benzofuran derivatives, a specific, detailed experimental protocol for **3-Methylbenzofuran-2-carbaldehyde** is not readily available in peer-reviewed journals. However, a plausible and cited method involves the oxidation of 3-methylbenzofuran.

Experimental Protocol: Oxidation of 3-Methyl-benzofuran

This protocol is based on a general method described for the synthesis of benzofuran aldehydes.

Objective: To synthesize 3-methyl-1-benzofuran-2-carbaldehyde from 3-methyl-benzofuran.

Reagents and Materials:

- 3-methyl-benzofuran
- Selenium dioxide (SeO_2)
- Dry 1,4-dioxane
- Standard laboratory glassware for reflux and distillation
- Filtration apparatus
- Purification setup (e.g., fractional distillation under reduced pressure)

Procedure:

- A mixture of 3-methyl-benzofuran and selenium dioxide is prepared in dry 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.
- The reaction mixture is refluxed for an extended period, typically 48 hours.
- Upon completion, the reaction mixture is cooled to room temperature, which should result in the precipitation of black selenium.
- The precipitate is removed by filtration.
- The filtrate, containing the crude product, is then subjected to fractional distillation under reduced pressure to isolate the pure 3-methyl-1-benzofuran-2-carbaldehyde.

Characterization

Spectroscopic data for the definitive characterization of **3-Methylbenzofuran-2-carbaldehyde** is sparse in the public domain. Commercial suppliers of this compound, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this product.[\[2\]](#) For research purposes, the following spectroscopic analyses would be essential for structural confirmation:

- ^1H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the hydrogen atoms. Expected signals would correspond to the aldehydic proton, the methyl protons, and the protons of the benzene ring.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of non-equivalent carbon atoms and their chemical environment. Key signals would include the carbonyl carbon of the aldehyde, the methyl carbon, and the carbons of the benzofuran ring system.
- IR (Infrared) Spectroscopy: To identify the functional groups present. A strong characteristic absorption band for the carbonyl ($\text{C}=\text{O}$) stretching of the aldehyde group would be expected.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and the specific signaling pathways modulated by **3-Methylbenzofuran-2-carbaldehyde** have not been identified in the current body of scientific literature. However, the benzofuran scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[\[3\]](#)[\[4\]](#) Derivatives have been reported to exhibit:

- Anticancer Activity: Many benzofuran derivatives have shown cytotoxic activity against various cancer cell lines.[\[3\]](#)[\[5\]](#)
- Antimicrobial Activity: The benzofuran nucleus is present in compounds with significant antibacterial and antifungal properties.
- Anti-inflammatory Activity: Certain benzofuran derivatives have been investigated for their potential to modulate inflammatory pathways.

Given that **3-Methylbenzofuran-2-carbaldehyde** is a functionalized benzofuran, it serves as a valuable starting material for the synthesis of more complex derivatives that could be screened

for these biological activities.

Proposed Workflow for Synthesis and Biological Screening

The following diagram illustrates a logical workflow for the synthesis of **3-Methylbenzofuran-2-carbaldehyde** and its subsequent evaluation for potential biological activity, a crucial process in drug discovery and development.

Caption: Workflow for Synthesis and Bioactivity Screening.

Conclusion

3-Methylbenzofuran-2-carbaldehyde is a valuable chemical intermediate with potential applications in the synthesis of novel, biologically active compounds. While detailed experimental and biological data for this specific molecule are currently limited, the well-documented pharmacological importance of the benzofuran scaffold provides a strong rationale for its use in drug discovery programs. The synthetic route via oxidation of 3-methyl-benzofuran offers a direct method for its preparation, and subsequent screening of its derivatives could lead to the identification of new therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore the potential of **3-Methylbenzofuran-2-carbaldehyde** in medicinal chemistry and drug development.

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